Methyl 4-(bromomethyl)-2-fluorobenzoate is an organic compound classified as an aromatic ester. It is notable for its bromomethyl and fluorine substituents, which enhance its reactivity and potential applications in organic synthesis. This compound is primarily utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
The compound can be synthesized from commercially available precursors through various methods, including bromination and subsequent substitution reactions. Its chemical structure is defined by the presence of a benzoate moiety with both bromine and fluorine substituents, which contribute to its reactivity.
Methyl 4-(bromomethyl)-2-fluorobenzoate falls under the category of halogenated aromatic compounds. It is also classified as a benzoate ester, which is a subclass of carboxylic acid derivatives.
The synthesis of methyl 4-(bromomethyl)-2-fluorobenzoate typically involves several steps:
Methyl 4-(bromomethyl)-2-fluorobenzoate has a molecular formula of and a molecular weight of approximately 233.06 g/mol. Its structure features:
COC(=O)C1=C(C=C(C(=C1)Br)F)C
OEZJLPRXYNPFHE-UHFFFAOYSA-N
Methyl 4-(bromomethyl)-2-fluorobenzoate can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but often involve the use of polar aprotic solvents to facilitate nucleophilic attack.
The mechanism of action for methyl 4-(bromomethyl)-2-fluorobenzoate primarily revolves around its reactivity due to the presence of both halogen atoms. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbon atoms adjacent to it, making them more susceptible to nucleophilic attack.
Methyl 4-(bromomethyl)-2-fluorobenzoate has several scientific uses, particularly in:
This compound exemplifies the versatility of halogenated benzoates in modern organic chemistry, contributing significantly to both academic research and industrial applications.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5